molecular formula C49H74N10O12 B1677126 Microcystin-LR CAS No. 101043-37-2

Microcystin-LR

Cat. No. B1677126
M. Wt: 995.2 g/mol
InChI Key: ZYZCGGRZINLQBL-GWRQVWKTSA-N
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Description

Microcystin-LR (MC-LR) is a toxin produced by cyanobacteria . It is the most toxic of the microcystins . The seven amino acids involved in the structure of a microcystin include a unique β-amino acid (ADDA). It contains alanine (D-ala), D-β-methyl-isoaspartate (D-β-Me-isoAsp), and glutamic acid (D-glu). Furthermore, microcystins contain two variable residues, which make the differentiation between variants of microcystins. These two variable elements are always standard L-amino acids. In microcystin-LR these are leucine and arginine .


Synthesis Analysis

In Microcystis aeruginosa, microcystin-LR is synthesized by proteins encoded by a 55 kb microcystin-gene cluster (mcy) that contains 6 large (over 3 kb) genes that encode proteins with polyketide synthase activity, nonribosomal peptide synthase activity (mcyA-E and G) and 4 smaller genes (mcyF and H-J) .


Molecular Structure Analysis

Microcystins are cyclic heptapeptides . The molecular structure of microcystin-LR can be seen with the variable amino acids leucine and arginine .


Physical And Chemical Properties Analysis

The unique cyclic structure of MC-LR protects it from oxidation, heat, and hydrolysis, enhancing its stability in the environment and its resistance to biodegradation .

Scientific Research Applications

  • Adsorption Techniques for Removal : MC-LR poses a major environmental threat to water resources. Studies have shown the effectiveness of activated carbon (AC) as an adsorbent for removing MC-LR from water, highlighting its high sorption capacity, cost-effectiveness, and renewability. The pore volume and surface chemistry of AC significantly influence the adsorption process, with parameters like natural organic matter, pH, and ionic strength affecting the efficiency of MC-LR adsorption onto AC (Ampiaw, Yaqub, & Lee, 2019).

  • Photocatalytic Degradation : Titanium dioxide (TiO2) photocatalysis has emerged as an efficient and environmentally friendly method for the degradation of MC-LR in aquatic ecosystems. Various modification strategies of TiO2 have been explored to enhance its performance in degrading MC-LR under different light conditions. The efficiency of these photocatalysts in MC-LR degradation is evaluated using metrics like quantum yield and figure of merit (He et al., 2020).

  • Interdisciplinary Applications : The functionalization of MC-LR has led to its application in various fields including ecotoxicology, biology, chemistry, and materials science. Advances in chemical synthesis, biosynthesis, and self-assembly technology have broadened the applications of functional MC-LR, integrating chemistry, biology, and materials technologies into ecological toxicology and medicine (Li et al., 2021).

  • Electron Beam Irradiation for Control and Degradation : Electron Beam Irradiation (EBI) has been studied for controlling Microcystis aeruginosa algae cultures and simultaneous degradation of MC-LR. The effectiveness of EBI in inhibiting cell growth and degrading MC-LR during radiolysis demonstrates its potential in ensuring safe drinking water (Liu et al., 2015).

Safety And Hazards

MC-LR can pose a threat to animals and humans through contaminated drinking water or through the food chain . The concentration of MC-LR in treated water samples ranged from 2.29 × 10 −3 to 8.40 × 10 −3 (mean of 4.73 × 10 −3), which corresponded to an extremely low level of risk .

Future Directions

Intensive monitoring should still be carried out in some high-concentration watersheds during the summer to ensure the safety of public drinking water . Additional studies are needed to understand the specific health impacts associated with the consumption of microcystin-contaminated agricultural plants .

properties

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZCGGRZINLQBL-GWRQVWKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3031654
Record name Microcystin LR
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Molecular Weight

995.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Highly soluble in water, In ethanol, 1 mg/mL, In ethanol, dimethyl sulfoxide, and dimethylformamide, 10 mg/mL
Record name Microcystin-LR
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Density

1.29 g/ cu cm
Record name Microcystin-LR
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Microcystin-LR was found to be a potent inhibitor of eukaryotic protein serine/threonine phosphatases 1 and 2A both in vitro and in vivo. Such substances are considered to be non-phorbol ester (TPA) type tumor promoters., In three experiments in rats, Microcystin-LR promoted preneoplastic lesions of the liver. In a study in mice, microcystins promoted preneoplastic foci in the colon and a limited subchronic study with microcystin-LR resulted in persistent neoplastic nodules in mouse liver. Strong evidence supports a plausible tumor promoter mechanism for these liver toxins. This mechanism is mediated by the inhibition of protein phosphatases 1 and 2A, an effect observed in rodents as well as in primary hepatocytes in vitro. The resulting hyperphosphorylation of intracellular protein leads to disruption of intermediate filaments that form the cellular scaffold in human and rodent hepatocytes. These toxins modulate the expression of oncogenes, early-response genes and of the cytokine, tumor necrosis factor alpha, and affect cell division, cell survival and apoptosis., Microcystins (MCs) are hepatotoxic cyclic peptides, and microcystin-LR (MCLR) is one of the most abundant and toxic congeners. MCLR-induced hepatotoxicity occurs through specific inhibition of serine/threonine protein phosphatases 1 and 2A, which leads to hyperphosphorylation of many cellular proteins. This eventually results in cytoskeletal damage, loss of cell morphology, and the consequent cell death. It is generally accepted that inhibition of protein phosphatases is the main mechanism associated with the potential tumor-promoting activities of MCs. MCs can induce excessive formation of reactive oxygen and nitrogen species, which results in DNA damage. Although MCLR is not a bacterial mutagen, in mammalian cells it can induce mutations, as predominantly large deletions, and it has clastogenic actions. Although MCLR disrupts the mitotic spindle, its aneugenic activity has not been studied in detail. MCLR interferes with DNA damage repair processes, which contribute to genetic instability. Furthermore, MCLR increases expression of early response genes, including proto-oncogenes, and genes involved in responses to DNA damage and repair, cell-cycle arrest, and apoptosis. However, published data on the genotoxicity and carcinogenicity of MCs have been contradictory..., Microcystin-LR (MC-LR), a potent hepatotoxin produced by certain bloom-forming cyanobacteria, covalently binds to serine/threonine protein phosphatases and acts as an efficient inhibitor of this group of enzymes. MC-LR induces oxidative stress and the unfolded protein response in multiple cell types, leading to apoptosis through the mitochondrial and endoplasmic reticulum pathways. Histologic lesions of acute MC-LR toxicosis exhibit membrane blebbing, cell rounding and dissociation, indicating that this toxin may exert hepatotoxic effects by causing cytoskeletal disruption. Both in vivo and in vitro studies have revealed that exposure of human, mouse, or rat hepatocytes to MC-LR induces the rearrangement or collapse of the three components of the cytoskeleton. In addition, multiple cytoskeletal and cytoskeleton-associated proteins have been found to be affected by MC-LR ..., Microcystins are a group of toxins produced by freshwater cyanobacteria. Uptake of microcystin-leucine arginine (MC-LR) by organic anion transporting polypeptide 1B2 in hepatocytes results in inhibition of protein phosphatase 1A and 2A, and subsequent cell death. Studies performed in primary rat hepatocytes demonstrate prototypical apoptosis after MC-LR exposure; however, no study has directly tested whether apoptosis is critically involved in vivo in the mouse, or in human hepatocytes. MC-LR (120 ug/kg) was administered to C57BL/6J mice and cell death was evaluated by alanine aminotransferase (ALT) release, caspase-3 activity in the liver, and histology. Mice exposed to MC-LR had increases in plasma ALT values, and hemorrhage in the liver, but no increase in capase-3 activity in the liver. ...
Record name Microcystin-LR
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Product Name

Microcystin-LR

Color/Form

Solid, clear film, White solid

CAS RN

101043-37-2
Record name Microcystin-LR
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Record name Microcystin LR
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Record name Microcystin LR
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Record name (5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
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Record name Microcystin-LR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38,200
Citations
HB Bostan, SM Taghdisi, JL Bowen… - Biosensors and …, 2018 - Elsevier
… Microcystin-LR is a Cyanobacterial toxin which can potentially induce hepatotoxicity in … Cyanobacteria produce toxins such as microcystin-LR (MC-LR), which are associated with …
Number of citations: 56 www.sciencedirect.com
S Zhang, X Du, H Liu, MD Losiewic, X Chen, Y Ma… - Environmental …, 2021 - Elsevier
… Microcystin-LR produced by cyanobacteria can be exposed to humans in many routes: … water containing microcystin-LR, inhalation and dermal contact with microcystin-LR during water …
Number of citations: 77 www.sciencedirect.com
IT Cousins, DJ Bealing, HA James, A Sutton - Water research, 1996 - Elsevier
… Abstract--Microcystin-LR is a potent mammalian toxin which … levels (10 #g I -~) of microcystin-LR in reservoir water, primary … the degree of mineralisation of microcystin-LR, using …
Number of citations: 320 www.sciencedirect.com
I Chianella, M Lotierzo, SA Piletsky, IE Tothill… - Analytical …, 2002 - ACS Publications
… specific for Cyanobacterial toxin microcystin-LR is presented. … in MIP preparation for microcystin-LR. The monomers were … (the detection limit for microcystin-LR using the MIP-based …
Number of citations: 380 pubs.acs.org
RJ Morris, DE Williams, HA Luu, CFB Holmes… - Toxicon, 2000 - Elsevier
… This preliminary study investigates the scavenging from water of microcystin-LR by fine-… % of microcystin-LR can be removed from water by clay material. Thus, microcystin-LR is indeed …
Number of citations: 199 www.sciencedirect.com
BG Kotak, AKY Lam, EE Prepas… - Journal of …, 1995 - Wiley Online Library
… The patterns of occurrence of the peptide hepatotoxin microcystin-LR (MC-LR) was studied in … Our study focused on the heptapeptide microcystin-LR (MC-LR) in three hypereutrophic …
Number of citations: 291 onlinelibrary.wiley.com
R Nishiwaki-Matsushima, T Ohta, S Nishiwaki… - Journal of cancer …, 1992 - Springer
… microcystin-LR is similar to that of the known protein phosphatase inhibitor and tumor promoter okadaic acid. We show in this report that microcystin-LR… indicates that microcystin-LR is a …
Number of citations: 058 link.springer.com
B Li, Y Liu, H Zhang, Y Liu, Y Liu, P Xie - Coordination Chemistry Reviews, 2021 - Elsevier
… has been known for more than 70 years in the field of ecology, tremendous developments were made in the past two decades with the emergence of functional microcystin-LR (MC-LR). …
Number of citations: 31 www.sciencedirect.com
RD Welten, JP Meneely, CT Elliott - Exposure and Health, 2020 - Springer
… are specifically affected by microcystin-LR, and which represent a … microcystin-LR exposure. We explored online search engines for studies investigating the effect of microcystin-LR …
Number of citations: 30 link.springer.com
JR Bagu, FD Sönnichsen, D Williams… - Nature structural …, 1995 - academia.edu
… Replacement of Val in motuporin for Arg in microcystin-LR … microcystin-LR relative to N-methyldehydrobutyrine (Mdhb) in motuporin. The presence of extra amino acids in microcystinLR …
Number of citations: 82 www.academia.edu

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